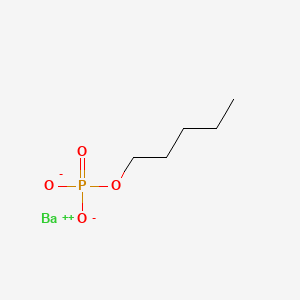
Barium pentyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium pentyl phosphate is an organophosphorus compound with the chemical formula Ba(C5H11O4P) It is a barium salt of pentyl phosphate, where the barium ion is coordinated with the pentyl phosphate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium pentyl phosphate can be synthesized through a wet precipitation method. This involves reacting barium nitrate (Ba(NO3)2) with ammonium pentyl phosphate ((NH4)2HPO4) in an aqueous solution. The reaction typically occurs under controlled pH conditions, with the pH adjusted using ammonium hydroxide (NH4OH). The resulting precipitate is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar wet precipitation techniques but on a larger scale. The process may include additional steps such as calcination to enhance the purity and crystallinity of the final product. The use of automated systems for mixing, filtering, and drying can improve efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Barium pentyl phosphate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing sulfate ions (SO4^2-), this compound can form insoluble barium sulfate (BaSO4) as a precipitate.
Substitution Reactions: The pentyl group in this compound can be substituted with other alkyl groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: this compound can react with oxidizing agents to form different oxidation states of phosphorus.
Reducing Agents: Reduction reactions can alter the oxidation state of the phosphorus atom in the compound.
Major Products Formed
Barium Sulfate (BaSO4): Formed during precipitation reactions with sulfate-containing solutions.
Substituted Phosphates: Formed during substitution reactions with other alkyl groups.
Scientific Research Applications
Barium pentyl phosphate has several applications in scientific research:
Micro-Computed Tomography (Micro-CT): Nanostructured barium phosphate, including this compound, is used as a contrast agent in micro-CT imaging to visualize vascular systems in tissues and organs.
Optical and Electronic Devices: Barium phosphate compounds are used in the synthesis of materials with specific optical and electronic properties.
Environmental Applications: Magnetic barium phosphate composites are used for the removal of organic pollutants from water.
Mechanism of Action
The mechanism of action of barium pentyl phosphate involves its interaction with various molecular targets and pathways:
Corrosion Inhibition: This compound acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing interaction with water and oxygen.
Contrast Agent: In micro-CT imaging, this compound enhances the contrast of blood vessels by increasing the attenuation of X-rays, allowing for clearer visualization.
Comparison with Similar Compounds
Barium pentyl phosphate can be compared with other similar compounds, such as:
Barium Phosphate (Ba3(PO4)2): Used in optical and electronic devices.
Barium Hydroxyapatite (BaHAp): Known for its ion-exchange and catalytic properties.
These compounds share some similarities in their applications and chemical properties but differ in their specific uses and molecular structures.
Properties
CAS No. |
34296-07-6 |
|---|---|
Molecular Formula |
C5H11BaO4P |
Molecular Weight |
303.44 g/mol |
IUPAC Name |
barium(2+);pentyl phosphate |
InChI |
InChI=1S/C5H13O4P.Ba/c1-2-3-4-5-9-10(6,7)8;/h2-5H2,1H3,(H2,6,7,8);/q;+2/p-2 |
InChI Key |
IPOWAPLRNZJHRJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCOP(=O)([O-])[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















